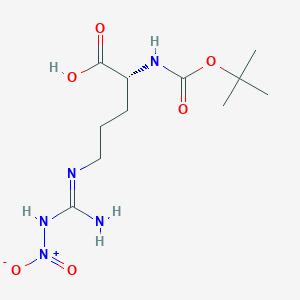

Boc-D-Arg(NO2)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSSOVRIEPAIMP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427410 | |

| Record name | Boc-D-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50913-12-7 | |

| Record name | Boc-D-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-Nitroarginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Role of Boc-D-Arg(NO2)-OH in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH) is a pivotal protected amino acid derivative with significant applications in the realms of peptide chemistry and as a precursor to potent enzyme inhibitors. Its utility is primarily anchored in two distinct areas: as a building block in solid-phase peptide synthesis (SPPS) and, upon deprotection, as a tool to study and inhibit nitric oxide synthases (NOS). This technical guide provides an in-depth exploration of the core applications of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers in its effective utilization.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a commercially available derivative of D-arginine used in the Boc/Bzl strategy of peptide synthesis. The tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino group, while the nitro (NO2) group provides robust, semi-permanent protection for the guanidino side chain. This dual protection scheme allows for the controlled, sequential addition of the D-arginine residue into a growing peptide chain.

Comparative Performance of Arginine Protecting Groups

The choice of the side-chain protecting group for arginine is a critical decision in peptide synthesis, influencing coupling efficiency and the potential for side reactions. The nitro group is one of the classical protecting groups, known for its stability and the harsh conditions required for its removal.

| Protecting Group Strategy | Propensity for δ-Lactam Formation | Key Advantages | Key Disadvantages | Final Cleavage Conditions |

| Boc-Arg(NO2)-OH | Very Low | Stable to repetitive TFA treatment; low risk of premature deprotection. | Harsh cleavage with anhydrous HF required; potential for ornithine formation as a side product.[1][2] | Anhydrous Hydrogen Fluoride (HF) |

| Boc-Arg(Tos)-OH | Low | High coupling efficiency; robust and widely used.[3] | Requires harsh HF cleavage; cleaved tosyl group can modify sensitive residues like Tryptophan.[3] | Anhydrous Hydrogen Fluoride (HF) |

| Boc-Arg(Pbf)-OH | Moderate | Milder cleavage conditions compared to NO2 and Tos. | Bulky group can cause steric hindrance; primarily used in Fmoc-SPPS.[4] | Trifluoroacetic acid (TFA) cocktail |

| Boc-Arg(Boc)2-OH | Very High | Mild cleavage with TFA, compatible with Nα-Boc removal.[5][6] | High propensity for δ-lactam formation, leading to lower coupling efficiency.[3][4] | Trifluoroacetic acid (TFA) cocktail |

Note: Some of the comparative data, particularly on δ-lactam formation, is extrapolated from studies on Fmoc-protected arginine derivatives, as the side-chain reactivity is a key determinant.[4][5]

Experimental Protocols for Peptide Synthesis

This protocol outlines a single cycle for the addition of a this compound residue to a peptide chain assembled on a resin (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM for 2 minutes (repeat twice).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add DIC (2-4 equivalents) to the amino acid solution to pre-activate for a few minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

The nitro group on the arginine side chain is typically removed during the final cleavage of the peptide from the resin using anhydrous HF. This procedure is hazardous and requires specialized equipment and stringent safety protocols.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Appropriate solvent for peptide solubilization (e.g., aqueous acetic acid)

Procedure:

-

Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel. Add the appropriate scavenger mixture (e.g., for peptides without other sensitive residues, anisole can be used).

-

HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill the required volume of anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0-5°C for 1-2 hours. The presence of Arg(NO2) may necessitate longer cleavage times.

-

HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Wash the resin with a small amount of TFA and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Washing and Isolation: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers. Dry the crude peptide pellet. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Boc-SPPS

References

- 1. peptide.com [peptide.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Boc-D-Arg(NO2)-OH in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of non-natural amino acids and the precise control of reactive side chains are paramount for the synthesis of novel and effective molecules. Among the vast array of protected amino acid building blocks, Boc-D-Arg(NO2)-OH holds a significant position, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core functionalities of this compound, offering a comprehensive overview of its chemical properties, applications, and the strategic considerations for its use in the synthesis of complex peptides.

The D-configuration of the arginine residue offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide drug candidates. Furthermore, the nitro (-NO2) group serves as a robust and historically important protecting group for the highly basic and nucleophilic guanidinium side chain of arginine. This protection is essential to prevent undesirable side reactions during peptide chain elongation. This guide will delve into the quantitative aspects of using this compound, provide detailed experimental protocols, and illustrate key chemical workflows and biological pathways.

Chemical Properties and Strategic Advantages

This compound, or Nα-tert-butyloxycarbonyl-Nω-nitro-D-arginine, is a crystalline solid at room temperature. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection that is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard step in Boc-SPPS.

The strategic cornerstone of this building block is the nitro group's protection of the guanidinium functionality. The strong electron-withdrawing nature of the nitro group significantly reduces the pKa of the guanidinium side chain, thereby suppressing its nucleophilicity and preventing side reactions such as guanidinylation of other residues during peptide synthesis.

One of the most significant advantages of using a nitro-protected arginine derivative is the prevention of δ-lactam formation.[1][2][3] This intramolecular cyclization is a major side reaction that can occur during the activation of the carboxylic acid of arginine for coupling, leading to chain termination and challenging purification procedures. The electron-withdrawing effect of the nitro group minimizes the nucleophilicity of the δ-nitrogen, thus hindering this unwanted cyclization.[1]

Data Presentation: Comparative Analysis of Arginine Derivatives

The choice of protecting group for the arginine side chain is a critical decision in peptide synthesis design. The following table summarizes a comparison of commonly used arginine derivatives in Boc-SPPS, with a focus on the propensity for δ-lactam formation and coupling efficiency. While direct quantitative data for this compound is not extensively published, the data for the analogous L-isoform and Fmoc-protected derivatives provide valuable insights into the expected reactivity.[1][4]

| Arginine Derivative | Side-Chain Protection | Propensity for δ-Lactam Formation | Typical Coupling Efficiency | Deprotection Conditions | Key Considerations |

| Boc-Arg(NO2)-OH | Nitro | Very Low | High | HF cleavage or reduction (e.g., SnCl2)[2][5] | Can lead to ornithine formation as a side product during HF cleavage.[2][5] |

| Boc-Arg(Tos)-OH | Tosyl (Tos) | Low | High | Requires strong acid (e.g., HF) for complete removal.[5] | Harsh cleavage conditions may not be suitable for all peptides.[5] |

| Boc-Arg(Boc)2-OH | Di-tert-butyloxycarbonyl | Very High | Low to Moderate | TFA/H2O (95:5), 1 hr, RT[1][5] | Requires optimized coupling protocols to minimize lactam formation.[5] |

| Boc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Moderate | High | Standard TFA cleavage cocktails | Bulky protecting group can cause steric hindrance in some sequences. |

Experimental Protocols

General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for a single cycle of amino acid incorporation using Boc-chemistry on a manual or automated synthesizer.

Materials:

-

Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Isopropanol (IPA)

-

Cleavage cocktail (e.g., HF with scavengers, or a reductive cleavage cocktail)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling (Incorporating this compound):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative method like the Kaiser test (a negative test indicates complete coupling).

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection of Peptides Containing Arg(NO2)

The removal of the nitro protecting group and cleavage of the peptide from the resin is a critical final step.

Method 1: Hydrogen Fluoride (HF) Cleavage

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and stringent safety precautions.

-

Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing anhydrous HF and appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the HF apparatus. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Carefully remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the resin to cold diethyl ether.

-

Filter and wash the precipitated peptide with cold ether.

-

Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Method 2: Reductive Cleavage with Stannous Chloride (SnCl2)

For peptides that are sensitive to strong acids, a milder reductive cleavage of the nitro group can be performed while the peptide is still attached to the resin.

-

On-Resin Reduction:

-

Swell the peptide-resin in a suitable solvent like 2-MeTHF.

-

Add a solution of SnCl2 in a mildly acidic medium (e.g., aqueous HCl in 2-MeTHF).[1][2]

-

Heat the reaction mixture at approximately 55°C until the reduction is complete (monitor by HPLC analysis of a cleaved sample).[1][2]

-

Wash the resin thoroughly to remove the tin salts.

-

-

Final Cleavage from Resin: Proceed with a standard cleavage protocol appropriate for the resin linker (e.g., TFA for a highly acid-labile linker) to release the deprotected peptide.

Mandatory Visualizations

Boc-SPPS Workflow for Incorporation of this compound

Caption: Workflow of a single cycle in Boc-SPPS for the incorporation of this compound.

Signaling Pathways Involving D-Arginine Containing Peptides

The incorporation of D-arginine can influence the biological activity of peptides, often rendering them resistant to proteolysis and allowing for sustained interaction with their targets. While the nitro group is removed in the final peptide, the D-arginine residue itself is a key pharmacophore. One of the most relevant pathways for arginine is the nitric oxide (NO) signaling pathway. Although D-arginine is not a direct substrate for nitric oxide synthase (NOS), peptides containing D-arginine can still modulate this pathway, and their cationic nature facilitates cell penetration.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nα-Boc-Nω-nitro-D-arginine: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Boc-Nω-nitro-D-arginine is a chemically modified amino acid that serves as a critical building block and intermediate in various biochemical and pharmaceutical applications.[1] Its strategic design, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a nitro group on the omega-guanidino function, allows for its versatile use in solid-phase peptide synthesis (SPPS) and as a potent inhibitor of nitric oxide synthase (NOS).[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Nα-Boc-Nω-nitro-D-arginine, with a focus on detailed experimental protocols and quantitative data to support its use in research and drug development.

Introduction

Nα-Boc-Nω-nitro-D-arginine, also known as Boc-D-Arg(NO2)-OH, is a derivative of the non-proteinogenic amino acid D-arginine. The presence of the Boc group facilitates its use in stepwise peptide synthesis by preventing unwanted reactions at the N-terminus, while the nitro group serves as a stable protecting group for the highly basic guanidino side chain.[1] Furthermore, the nitroarginine moiety is a well-established inhibitor of nitric oxide synthases (NOS), a family of enzymes responsible for the production of the signaling molecule nitric oxide (NO).[2][3] This dual functionality makes Nα-Boc-Nω-nitro-D-arginine a valuable tool for synthesizing modified peptides with enhanced stability and for studying the physiological and pathological roles of nitric oxide.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of Nα-Boc-Nω-nitro-D-arginine is presented in Table 1.

| Property | Value | Reference |

| Synonyms | This compound, N2-(tert-Butoxycarbonyl)-Nω-nitro-D-arginine | [] |

| CAS Number | 50913-12-7 | [1] |

| Molecular Formula | C11H21N5O6 | [1] |

| Molecular Weight | 319.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D20 = +7.0 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis

-

Nitration of the Guanidino Group: The synthesis typically starts with D-arginine. The guanidino group is nitrated using a suitable nitrating agent under controlled conditions.

-

Boc Protection of the α-Amino Group: Following the nitration of the side chain, the α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting the nitro-D-arginine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

The following diagram illustrates the logical workflow for the synthesis of Nα-Boc-Nω-nitro-D-arginine.

Applications

Solid-Phase Peptide Synthesis (SPPS)

Nα-Boc-Nω-nitro-D-arginine is extensively used in Boc-chemistry-based solid-phase peptide synthesis. The nitro group on the arginine side chain is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF), at the end of the synthesis.

This protocol outlines a general cycle for the incorporation of a this compound residue into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes.

-

Drain and add fresh 50% TFA in DCM for an additional 20 minutes.

-

Wash the resin with DCM (2x) and isopropanol (IPA) (2x) before neutralization.[6]

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Nα-Boc-Nω-nitro-D-arginine (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Nα-Boc deprotection, wash and dry the peptide-resin.

-

Treat the resin with a cleavage cocktail, such as HF, to cleave the peptide from the resin and remove the side-chain protecting groups, including the nitro group from the arginine residue.

-

The following diagram illustrates the workflow for a single cycle of Boc-SPPS.

Nitric Oxide Synthase (NOS) Inhibition

Nω-nitro-arginine derivatives are potent inhibitors of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4][7] The D-enantiomer, Nω-nitro-D-arginine, also exhibits inhibitory activity.[3] This inhibition is crucial for studying the roles of nitric oxide in various physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[4][7]

| Compound | nNOS Ki (μM) | iNOS Ki (μM) | eNOS Ki (μM) | nNOS/iNOS Selectivity | nNOS/eNOS Selectivity | Reference |

| L-NNA | 0.33 ± 0.019 | 17 | 72 | 52 | 218 | [4] |

| Compound 3 | 0.12 ± 0.017 | 16 | 73 | 133 | 608 | [4] |

| Compound 4 | 0.56 ± 0.024 | 37 | 103 | 66 | 184 | [4] |

| Compound 5 | 0.31 ± 0.014 | 16 | 35 | 52 | 113 | [4] |

L-NNA: Nω-nitro-L-arginine

The inhibitory activity of Nα-Boc-Nω-nitro-D-arginine on NOS can be determined by measuring the production of nitrite and nitrate, the stable end-products of NO oxidation, using the Griess assay.

-

Sample Preparation: Prepare cell lysates or purified NOS enzyme.

-

Reaction Setup:

-

In a 96-well plate, add the NOS enzyme/lysate, assay buffer, and the test inhibitor (Nα-Boc-Nω-nitro-D-arginine) at various concentrations.

-

Include a positive control (without inhibitor) and a negative control (with a known potent inhibitor, e.g., L-NAME).

-

-

Initiation of Reaction: Add the NOS substrate, L-arginine, and cofactors (e.g., NADPH, FAD, FMN, BH4, calmodulin) to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Nitrate Reduction (if necessary): For samples where nitrate is expected, add nitrate reductase to convert nitrate to nitrite.

-

Griess Reaction:

-

Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.

-

Incubate at room temperature for 10 minutes to allow for color development.[8]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

The following diagram illustrates the workflow for the Griess assay for NOS inhibition.

Signaling Pathway: L-arginine/NO/cGMP Pathway

Inhibition of NOS by Nα-Boc-Nω-nitro-D-arginine directly impacts the L-arginine/NO/cGMP signaling pathway. This pathway is crucial for many physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.

The following diagram illustrates the L-arginine/NO/cGMP signaling pathway and the point of inhibition by Nα-Boc-Nω-nitro-D-arginine.

Conclusion

Nα-Boc-Nω-nitro-D-arginine is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its unique chemical structure allows for its seamless integration into solid-phase peptide synthesis protocols and its use as a potent inhibitor of nitric oxide synthases. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of Nα-Boc-Nω-nitro-D-arginine in a variety of research and development settings. A thorough understanding of its properties and applications will undoubtedly facilitate advancements in peptide chemistry and the study of nitric oxide signaling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. resources.rndsystems.com [resources.rndsystems.com]

A Technical Guide to Boc-D-Arg(NO2)-OH (CAS: 50913-12-7) for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics and research tools. This document outlines its chemical and physical properties, detailed experimental protocols for its use, and its applications in modulating key signaling pathways.

Core Properties and Specifications

This compound is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the guanidino side chain is protected by a nitro (NO2) group. This dual protection scheme allows for its controlled incorporation into peptide chains using Boc-based solid-phase synthesis strategies.[1][]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 50913-12-7 | [1][3] |

| Molecular Formula | C11H21N5O6 | [1][3] |

| Molecular Weight | 319.31 g/mol | [4][5] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥98% (HPLC) | [1][5] |

| Optical Rotation | [α]D20 = +7.0 ± 2º (c=1 in DMF) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, and Water (slightly, heated). | [6] |

| Storage Conditions | 0-8°C, protected from light and moisture. | [1] |

Applications in Research and Drug Development

This compound is a versatile reagent primarily utilized in the synthesis of peptides with specific biological activities. The nitro group on the arginine side chain serves as a stable protecting group that can be removed under specific conditions, and its presence can also influence the biological activity of the final peptide.

Key application areas include:

-

Enzyme Inhibitor Synthesis: It is a crucial component in the synthesis of inhibitors for various enzymes, including nitric oxide synthases (NOS) and kallikreins.[1][7] The D-configuration of the arginine can provide resistance to proteolytic degradation, enhancing the stability of the resulting peptide drugs.

-

Nitric Oxide Pathway Research: Peptides containing Nω-nitro-arginine are instrumental in studying the physiological and pathological roles of nitric oxide by inhibiting its production.[8][]

-

Structure-Activity Relationship (SAR) Studies: The unique properties of the nitroarginine residue allow researchers to probe the structural requirements for peptide-protein interactions.[]

Experimental Protocols

The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the steps for a single coupling cycle.

Materials:

-

Appropriate resin for Boc chemistry (e.g., MBHA resin)

-

This compound

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, DIC, HOBt)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice).[11]

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the side-chain protecting groups. The nitro group on the arginine side chain is stable to TFA but can be removed by strong acids like anhydrous hydrogen fluoride (HF) or by reduction.

Method A: High-HF Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.

-

Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of anhydrous HF, a scavenger such as anisole, and potentially other additives depending on the peptide sequence. A common mixture is HF:anisole (9:1, v/v).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the Nω-nitro group along with other acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification:

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Method B: Reductive Cleavage of the Nitro Group

For peptides that are sensitive to strong acids, a two-step cleavage and deprotection can be employed.

-

Cleavage from Resin: Cleave the peptide from the resin using a standard TFA "cleavage cocktail" (e.g., TFA/Triisopropylsilane (TIS)/Water at 95:2.5:2.5) if the peptide is on a TFA-labile linker, leaving the nitro group intact.

-

On-Resin Reduction of the Nitro Group: A method using SnCl₂ as a reducing agent in mild acidic conditions has been reported for the removal of the nitro group from arginine while the peptide is still on the resin.[12]

-

Prepare a solution of 2 M SnCl₂ and 0.2 M aqueous HCl in 2-MeTHF.

-

Treat the peptidyl-resin with this solution at 55°C for 30 minutes.

-

Wash the resin thoroughly before proceeding with cleavage from the resin.

-

Visualizing Workflows and Pathways

Boc-SPPS Workflow

Caption: Generalized workflow for a single cycle of Boc-SPPS incorporating this compound.

Kallikrein-Kinin System Signaling Pathway

Peptides containing D-arginine analogs can be designed as inhibitors of plasma kallikrein, an enzyme involved in the kallikrein-kinin system which plays a role in inflammation and blood pressure regulation.[13]

Caption: Inhibition of the Kallikrein-Kinin system by a peptide synthesized with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Arg(NO2)-OH = 98.5 T calc. based on dry substance 2188-18-3 [sigmaaldrich.com]

- 5. raybiotech.com [raybiotech.com]

- 6. chembk.com [chembk.com]

- 7. Design of inhibitors for human tissue kallikrein using non-natural aromatic and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-Arg(NO2)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-D-Arg(NO2)-OH, a critical building block in peptide synthesis. It is designed to equip both beginners and experienced researchers with the essential knowledge to effectively utilize this reagent in their synthetic workflows. We will delve into its chemical properties, applications, and detailed experimental protocols for its incorporation into peptide chains using Boc-based solid-phase peptide synthesis (SPPS).

Core Concepts and Properties

This compound is a derivative of the D-enantiomer of arginine, an amino acid crucial for the biological activity of many peptides. In peptide synthesis, the reactive guanidino group of arginine must be protected to prevent unwanted side reactions. This is achieved in this compound through the use of a nitro (NO2) group. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid.

The use of the D-enantiomer is significant for creating peptides with modified structures and biological activities, such as increased resistance to enzymatic degradation. The nitro protecting group on the guanidino side chain is stable under the acidic conditions used to remove the Boc group during SPPS, but it can be removed under specific reductive conditions or by strong acid cleavage.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Nα-tert-Butyloxycarbonyl-Nω-nitro-D-arginine | [1] |

| Synonym | This compound | [1] |

| CAS Number | 50913-12-7 | [1] |

| Molecular Formula | C11H21N5O6 | [1][2] |

| Molecular Weight | 319.31 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid powder | [6] |

| Purity | ≥98% | [6] |

| Melting Point | 113–126°C (decomposition) | [6] |

| Solubility | Soluble in water and DMSO | [6] |

| Storage | Store at -20°C to 2-8°C, protected from light and moisture | [4][6][7] |

Applications in Peptide Synthesis

This compound is a valuable reagent for the synthesis of peptides with specific modifications. Its primary applications include:

-

Solid-Phase and Solution-Phase Peptide Synthesis : It serves as a building block for introducing nitro-arginine residues into peptide chains.[6]

-

Medicinal Chemistry : Used in the development of enzyme inhibitors and in structure-activity relationship (SAR) studies.[6]

-

Biochemical Research : Enables the incorporation of nitro-functionalized amino acids for proteomics and studies on post-translational modifications.[6]

-

Development of Bioactive Peptides : Facilitates the creation of nitro-containing peptides and peptidomimetics.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in Boc-based solid-phase peptide synthesis (SPPS).

General Boc-SPPS Cycle for Incorporating this compound

This protocol outlines the standard steps for a single cycle of Boc-SPPS to add a this compound residue to a growing peptide chain on a solid support.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[6]

2. Nα-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

-

Agitate for 2 minutes, then drain.[6]

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[6]

-

Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).[8]

3. Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[3]

-

Repeat the neutralization step.[3]

-

Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).[3]

4. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.[3]

-

Add DIEA (4-8 equivalents) to the activation mixture and vortex for 1 minute.[3]

-

Immediately add the activated amino acid solution to the neutralized resin.[3]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]

5. Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[3]

6. Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[3]

Final Cleavage and Deprotection of the Nitro Group

The final step in Boc-SPPS involves cleaving the peptide from the resin and removing all side-chain protecting groups. For peptides containing Arg(NO2), the nitro group can be removed by strong acid cleavage (e.g., HF) or by reduction. Catalytic hydrogenation can be used but may be problematic for peptides with multiple Arg(NO2) residues.[5] A more accessible reductive cleavage method using tin(II) chloride is detailed below.

Protocol for On-Resin Reductive Cleavage of the Nitro Group:

This protocol is adapted for the on-resin removal of the nitro group from the arginine side-chain using tin(II) chloride (SnCl2) in a mildly acidic medium.[5]

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Glacial acetic acid (AcOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the dried peptidyl-resin in DMF for 30 minutes.

-

Preparation of Reducing Solution: Prepare a solution of SnCl2·2H2O (e.g., 1 M) in a mixture of DMF and glacial acetic acid (e.g., 9:1 v/v).

-

Reduction Reaction:

-

Drain the DMF from the swollen resin.

-

Add the freshly prepared SnCl2 solution to the resin.

-

Agitate the mixture at room temperature for 4-6 hours. The reaction can be gently heated (e.g., to 40°C) to facilitate the reduction, but this should be optimized for the specific peptide.

-

Monitor the reaction for completion using a suitable analytical method (e.g., cleaving a small sample and analyzing by LC-MS).

-

-

Washing:

-

Drain the reducing solution.

-

Wash the resin thoroughly with DMF (5x) to remove tin salts and other byproducts.

-

Wash the resin with DCM (3x).

-

-

Final Cleavage from Resin:

-

Proceed with the standard cleavage protocol for the chosen resin (e.g., HF cleavage for Merrifield resin or TFA-based cleavage for more labile resins, if the nitro group was the only group requiring strong acid).

-

Concluding Remarks

This compound is an essential tool in the arsenal of peptide chemists. Its use allows for the controlled synthesis of peptides containing D-arginine, opening avenues for the development of novel therapeutics and research probes. While the protection of the highly reactive guanidino group of arginine presents challenges, the nitro protecting group offers a stable and reliable option. The protocols outlined in this guide provide a solid foundation for the successful incorporation and deprotection of this compound in your peptide synthesis endeavors. As with any chemical synthesis, optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-D-Arg(NO2)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-D-arginine(ω-NO2), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and explores the biological significance of incorporating D-arginine into peptides, including a relevant signaling pathway.

Core Features of Boc-D-Arg(NO2)-OH

This compound is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group of the side chain is protected by a nitro (NO2) group. This dual protection strategy is fundamental to its application in Boc-chemistry-based peptide synthesis.

The Boc group provides temporary protection for the N-terminus, which can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise addition of amino acids to the growing peptide chain. The nitro group on the guanidinium side chain offers robust, semi-permanent protection, preventing unwanted side reactions during synthesis. This protecting group is stable to the acidic conditions used for Boc removal and is typically cleaved under harsher conditions at the end of the synthesis, such as with anhydrous hydrogen fluoride (HF) or through reduction.

Physicochemical and Purity Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C11H21N5O6 |

| Molecular Weight | 319.31 g/mol |

| Appearance | White to off-white solid powder |

| Purity (Typical) | ≥98% |

| Melting Point | 113–126°C (with decomposition) |

| Solubility | Soluble in water and DMSO |

| Storage Conditions | 2-8°C, protected from light and moisture |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Boc-based solid-phase peptide synthesis.

General Workflow for Boc-SPPS

The synthesis of a peptide using this compound follows a cyclical process of deprotection, neutralization, and coupling.

Detailed Methodologies

1. Nα-Boc Deprotection

-

Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

-

Reagents:

-

50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Isopropyl alcohol (IPA)

-

-

Protocol:

-

Swell the peptide-resin in DCM for 30-60 minutes.

-

Drain the DCM.

-

Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA/DCM and agitate for an additional 20-30 minutes.[1]

-

Drain the TFA solution.

-

Wash the resin sequentially with DCM (3 times) and IPA (2 times).[2]

-

2. Neutralization

-

Objective: To neutralize the protonated N-terminus (ammonium salt) to the free amine, which is necessary for the subsequent coupling reaction.

-

Reagents:

-

5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

Add the 5-10% DIEA solution to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 times) and DMF (3 times).[1]

-

3. Amino Acid Coupling of this compound

-

Objective: To couple the this compound to the deprotected N-terminus of the growing peptide chain.

-

Reagents:

-

This compound (2-4 equivalents relative to resin substitution)

-

Activating agent (e.g., HBTU/HOBt or HATU) (2-4 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (4-8 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Protocol:

-

In a separate vessel, dissolve this compound and the activating agent in DMF.

-

Add DIEA to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

4. Final Cleavage and Side-Chain Deprotection

-

Objective: To cleave the completed peptide from the resin support and remove the permanent side-chain protecting groups, including the nitro group from the D-arginine residue.

-

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

-

Protocol:

-

Caution: This procedure involves the use of highly corrosive and toxic HF and should be performed in a specialized apparatus by trained personnel.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a reaction vessel suitable for HF cleavage.

-

Add the appropriate scavengers.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and by-products.

-

Dry the crude peptide under vacuum.

-

Biological Significance and Signaling Pathways

The incorporation of D-amino acids, such as D-arginine, into peptides can significantly enhance their therapeutic potential. D-amino acids are not recognized by proteases, which increases the peptide's resistance to enzymatic degradation and prolongs its in vivo half-life. Arginine-rich peptides, in particular, are known to act as cell-penetrating peptides (CPPs), facilitating the intracellular delivery of various cargo molecules.

One of the proposed mechanisms for the cellular uptake of arginine-rich peptides is through the induction of macropinocytosis. This process is initiated by the interaction of the positively charged guanidinium groups of arginine with negatively charged proteoglycans on the cell surface.

Signaling Pathway: Arginine-Rich Peptide-Induced Macropinocytosis

The following diagram illustrates the key steps in the signaling cascade leading to macropinocytosis induced by arginine-rich peptides.

This pathway highlights the ability of arginine-rich peptides to engage with cell surface receptors, triggering a signaling cascade that results in their cellular uptake.[3] This property is of significant interest in drug delivery, as it provides a mechanism to transport therapeutic agents across the cell membrane. The use of D-arginine in these peptides further enhances their potential by increasing their stability and bioavailability.[4]

References

The Nitro Group: A Technical Guide to Arginine Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable protecting group for the guanidino function of arginine is a critical decision in peptide synthesis, profoundly influencing yield, purity, and the viability of the synthetic strategy. The nitro (NO₂) group, one of the earliest protecting groups employed for this purpose, remains a relevant and powerful tool in the synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the Nω-nitro-L-arginine protecting group, offering a comprehensive overview of its application, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key chemical processes.

Core Concepts and Advantages

The strong electron-withdrawing nature of the nitro group reduces the basicity of the guanidino moiety (pKa ≈ 12.5), thereby preventing undesirable side reactions during peptide chain elongation.[1][2] While historically associated with harsh deprotection conditions, recent advancements have introduced milder and more versatile cleavage methods, sparking renewed interest in its use. Key advantages of employing the nitro protecting group include:

-

Prevention of δ-Lactam Formation: A significant side reaction during the activation and coupling of arginine is the formation of a δ-lactam, which leads to chain termination. The use of the nitro group has been demonstrated to effectively prevent this side reaction.[1][2]

-

Stability: The nitro group exhibits high stability under the acidic conditions typically used for the cleavage of other side-chain protecting groups and the peptide from the resin in Boc-based solid-phase peptide synthesis (SPPS).[3][4] It is also stable in solution for extended periods.[2][5]

-

Orthogonal Deprotection: The nitro group can be removed under conditions that are orthogonal to the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, enabling selective deprotection on the solid phase.[1]

-

Cost-Effectiveness: Compared to more modern and complex protecting groups, nitro-protected arginine can be a more economical option for large-scale peptide synthesis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of H-Arg(NO₂)-OH in SPPS, providing a basis for comparison with other common arginine protecting groups.

| Parameter | Nω-Nitro (NO₂) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) |

| Stability to TFA | High | Moderate | High |

| δ-Lactam Formation | Low | High | Moderate |

| Common Deprotection | Catalytic Hydrogenation, SnCl₂, TiCl₃, NaBH₄ | TFA | HF, TFMSA |

| Cleavage Conditions | Mild to Harsh | Mild | Harsh |

Table 1: Comparison of Common Arginine Protecting Groups. This table highlights the key characteristics of the nitro protecting group in comparison to the widely used Pbf and Tosyl groups.

| Deprotection Method | Reagents | Temperature | Time | Yield | Reference |

| Stannous Chloride | 2 M SnCl₂, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF | 55 °C | 2-3 x 1 h | >97% | [2] |

| Catalytic Hydrogenation | Pd black | Room Temperature | Variable | Variable | [2] |

| Titanium Trichloride | TiCl₃ | Not specified | Not specified | Not specified | [2] |

| Sodium Borohydride | NaBH₄ | Not specified | Not specified | Not specified | [7] |

Table 2: Deprotection Conditions for Nω-Nitro-Arginine. This table outlines various methods for the removal of the nitro protecting group, with specific conditions and reported yields where available. Note that reaction times and yields can be sequence-dependent.[2]

Experimental Protocols

Protection of Arginine (Synthesis of Nω-Nitro-L-arginine)

While commercially available, the synthesis of Nω-nitro-L-arginine can be performed from L-arginine. A general procedure involves the reaction of L-arginine with a nitrating agent, such as a mixture of nitric and sulfuric acids, under carefully controlled temperature conditions. Due to the hazardous nature of this reaction, it is crucial to follow established and validated laboratory procedures.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(NO₂)-OH

The following is a general protocol for the incorporation of a nitro-protected arginine residue into a peptide chain using Fmoc-based SPPS.

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide resin for peptide amides).

- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 20-30 minutes.[8]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][9] This is typically done in two steps of 5-15 minutes each.

- Wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling:

- Activate the carboxylic acid of Fmoc-Arg(NO₂)-OH (typically 1.5-3 equivalents relative to the resin loading). Common activation reagents include HBTU/HOBt or DIC/OxymaPure in the presence of a base like N,N-diisopropylethylamine (DIPEA).[2][9]

- Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] Monitoring the coupling reaction with a ninhydrin test can confirm completion.

- Wash the resin with DMF to remove excess reagents.

4. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Nitro Group using SnCl₂

This protocol describes a method for the removal of the nitro group while the peptide is still attached to the solid support.[2]

1. Resin Washing:

- After synthesis, wash the peptidyl-resin with a solution of 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF) (3 x 1 min). This step neutralizes any residual piperidine from the final Fmoc deprotection.[5]

2. Deprotection Reaction:

- Treat the resin with a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

- Incubate the reaction mixture at 55 °C. The reaction time can vary depending on the peptide sequence (e.g., 2-3 treatments of 1 hour each).[2] The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample.

- For peptides with multiple nitro-arginine residues, sonication or microwave irradiation can be used to accelerate the reaction.[2]

3. Final Cleavage and Deprotection:

- After on-resin deprotection of the nitro group (if performed), the peptide can be cleaved from the resin and any remaining acid-labile side-chain protecting groups removed.

- A common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] The reaction is typically carried out for 1-2 hours at room temperature.

- The crude peptide is then precipitated with cold diethyl ether, washed, and lyophilized for purification.[2]

Visualizations

Caption: Protection of the arginine side chain via nitration.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

A Technical Guide to Boc-D-Arg(NO2)-OH: Synthesis, Applications, and Procurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH), a critical building block in peptide synthesis and a valuable tool in biomedical research. This document details its procurement, application in solid-phase peptide synthesis (SPPS), and its role as an inhibitor of nitric oxide synthases (NOS).

Supplier and Purchasing Information

This compound is readily available from a variety of chemical suppliers. The following table summarizes key purchasing information from several vendors to aid in procurement for research and development purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.31 | >98% | 25g, 100g[1] |

| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.32 | Not Specified | 10mg, 25mg, 50mg, 100mg[2] |

| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.3 | Not Specified | Inquire for details[3] |

| --INVALID-LINK-- | Nalpha-Boc-Nomega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | Not Specified | Inquire for details |

| --INVALID-LINK-- | N-alpha-Boc-N-omega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | Not Specified | Commercial & Research Quantities[4] |

| --INVALID-LINK-- | N alpha-Boc-N omega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | Not Specified | Inquire for details[5] |

| --INVALID-LINK-- | N-alpha-BOC-N-omega-Nitro-L-arginine | 2188-18-3 | C11H21N5O6 | 319.31 | Not Specified | 25g, 100g, 500g, 2.5kg[6] |

| --INVALID-LINK-- | Boc-Arg(NO2)-OH | 2188-18-3 | C11H21N5O6 | 319.31 | >98.5% | Inquire for details |

| --INVALID-LINK-- | Nα-Boc-Nω-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.32 | High Purity | Inquire for details[7] |

| --INVALID-LINK-- | Nalpha-Boc-Nomega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | 98% | Inquire for details[8] |

| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.31 | 98% | Grams to multiple-tons[9] |

| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.31 | High Quality | Inquire for details[10] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The nitro group serves as a protecting group for the guanidinium side chain of arginine, preventing unwanted side reactions during peptide chain elongation.

Comparative Analysis of Arginine Protecting Groups

The choice of protecting group for the arginine side chain is critical for the successful synthesis of arginine-containing peptides. The following table provides a comparative overview of common arginine protecting groups used in peptide synthesis, highlighting the properties of the nitro (NO2) group.

| Protecting Group | Relative Acid Lability | Propensity for δ-Lactam Formation | Coupling Efficiency | Cleavage Conditions |

| NO2 | Very Low | Very Low[11] | High (>99%)[11][12] | HF or reduction (e.g., SnCl2)[13] |

| Tos (Tosyl) | Low | Low | High | Strong acid (e.g., HF)[13] |

| Pbf | High | Moderate (higher than NO2)[11] | High | Standard TFA cocktails[12] |

| (Boc)2 | High | High (up to 60%)[11][14] | Low (as low as 28%)[11][14] | Standard TFA cocktails |

Detailed Experimental Protocol for Boc-SPPS using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual Boc-SPPS.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Washing solvents (e.g., DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF or SnCl2 solution)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with isopropanol (2 x 1 min).

-

Wash the resin with DCM (2 x 1 min).

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice).

-

Wash the resin with DCM (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents) and a suitable activating agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, a second coupling may be necessary.

-

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

For HF Cleavage: Treat the resin with anhydrous HF in the presence of appropriate scavengers (e.g., anisole). This procedure must be performed by trained personnel in a specialized apparatus.

-

For Reductive Cleavage (alternative to HF): The nitro group can be removed by reduction, for example, with SnCl2 in DMF.

-

Filter the resin and collect the cleavage solution.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow for Boc-SPPS

Caption: A generalized workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Role in Nitric Oxide Synthase (NOS) Inhibition

Derivatives of arginine, including nitroarginine, are well-established inhibitors of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO).[9] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[15] The inhibition of NOS by nitroarginine analogs like L-NNA (L-Nω-nitroarginine) is a key area of research in drug development for conditions associated with abnormal NO production.[16]

Signaling Pathway of NOS Inhibition

L-arginine is the natural substrate for NOS. Nitroarginine derivatives act as competitive inhibitors by binding to the active site of the enzyme, thereby blocking the synthesis of NO from L-arginine.[17] This inhibition can have significant physiological effects, such as vasoconstriction due to the reduced availability of the vasodilator NO.

Caption: Simplified signaling pathway of nitric oxide (NO) synthesis by eNOS and its inhibition by nitroarginine derivatives, leading to reduced smooth muscle relaxation.

References

- 1. raybiotech.com [raybiotech.com]

- 2. theclinivex.com [theclinivex.com]

- 3. peptide.com [peptide.com]

- 4. americanelements.com [americanelements.com]

- 5. mybiosource.com [mybiosource.com]

- 6. 2188-18-3 Cas No. | N-alpha-BOC-N-omega-Nitro-L-arginine | Apollo [store.apolloscientific.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Nalpha-Boc-Nomega-nitro-D-arginine , 98% , 50913-12-7 - CookeChem [cookechem.com]

- 9. This compound cas no.50913-12-7 0.98, CasNo.50913-12-7 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 10. ruifuchem.com [ruifuchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

In-Depth Technical Guide to the Safe Handling of Boc-D-Arg(NO2)-OH in the Laboratory

This guide provides comprehensive safety and handling information for Boc-D-Arg(NO2)-OH, a key reagent in peptide synthesis, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound, also known as N-alpha-Boc-Ng-nitro-D-arginine, is a white solid organic compound.[1] It is soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 50913-12-7[2][3] |

| Molecular Formula | C11H21N5O6[2][3] |

| Molecular Weight | 319.31 g/mol |

| Appearance | White to off-white solid[4] |

| Melting Point | 113-126 °C (decomposes)[1] |

| Storage Temperature | 2-8°C or -20°C for long-term storage.[4][5] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may cause drowsiness or dizziness.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H336: May cause drowsiness or dizziness. |

| EUH019: May form explosive peroxides. |

Precautionary Statements:

Users should adhere to the following precautionary measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

Handling and Storage

Proper handling and storage are essential to maintain the stability and safety of this compound.

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use in a well-ventilated area and keep away from sources of ignition.[1]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term storage.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[1]

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is important to be aware of its reactivity, especially in the context of its primary application in solid-phase peptide synthesis (SPPS).

Table 3: Stability of Arginine Derivatives in Solution

| Compound | Solvent | Stability at Room Temperature |

| Fmoc-Arg(NO2)-OH | DMF or NBP | Stable over 10 days[2][6] |

| Fmoc-Arg(Pbf)-OH | DMF or NBP | Stable over 10 days[2][6] |

| Fmoc-Arg(Boc)2-OH | DMF | Degrades over time[2][6] |

| Fmoc-Arg(Boc)2-OH | NBP | Degrades over time[2][6] |

The nitro (NO2) protecting group on the arginine side chain is stable under the conditions of peptide synthesis and is typically removed at the final cleavage step.[7] Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.

Experimental Protocols

General Handling in Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow for the use of this compound in Boc-SPPS.

Spill Cleanup Protocol

In the event of a spill, follow these steps. This is a general guideline and should be adapted based on the scale and location of the spill.

-

Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

-

Wear Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.

-

Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled, sealable container. For solutions, absorb with an inert material like vermiculite or sand and place in a sealed container.

-

Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[8]

Disposal Protocol

Do not dispose of this compound down the drain or in regular trash.[8] All waste containing this compound, whether solid or in solution, must be collected in a clearly labeled, sealed container.[8] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

Toxicological Information

There is limited toxicological data available for this compound. The Safety Data Sheet for a related compound indicates no data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[9] Therefore, it should be handled with care, assuming it is potentially hazardous until more information is available.

Conclusion

This compound is a valuable reagent in peptide synthesis with a generally stable profile under proper storage and handling conditions. The primary hazards are related to irritation and potential effects from inhalation. By following the guidelines outlined in this document, including the use of appropriate PPE, proper handling and storage procedures, and established protocols for use, spill cleanup, and disposal, researchers can safely incorporate this compound into their laboratory work. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Arg(NO2)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH) in solid-phase peptide synthesis (SPPS). The nitro (NO2) protecting group for the guanidino function of arginine offers high stability during synthesis and minimizes a critical side reaction, making it a valuable option for the synthesis of complex peptides.

The strong electron-withdrawing nature of the NO2 group significantly reduces the basicity of the guanidino moiety, thereby preventing undesirable side reactions during peptide chain elongation. A notable advantage of the NO2 protecting group is its stability and the low tendency for δ-lactam formation during the activation and coupling of the arginine residue, a common issue with other protecting groups that can lead to chain termination.[1][2] However, the removal of the NO2 group requires specific and often harsh conditions, which must be carefully considered in the context of the overall synthetic strategy.

This document outlines the standard Boc-SPPS cycle adapted for this compound, along with detailed protocols for the two primary methods of final cleavage and deprotection: high-acidity cleavage using hydrogen fluoride (HF) and a milder, on-resin reduction using stannous chloride (SnCl2).

Data Presentation

The selection of a side-chain protecting group for arginine is a critical factor that influences coupling efficiency and the potential for side reactions. The following tables provide a comparative overview of different arginine derivatives.

Table 1: Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Propensity for δ-Lactam Formation | Cleavage Conditions | Key Advantages | Key Disadvantages |